molecular formula C17H14N4O3S B2707396 (Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1207061-64-0

(Z)-1,4-dimethyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1H-pyrazole-5-carboxamide

Cat. No.: B2707396
CAS No.: 1207061-64-0
M. Wt: 354.38
InChI Key: XRUWVAGOPHRADO-ZPHPHTNESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, benzo-thiazole, and dioxolo rings would contribute to the rigidity of the molecule and could influence its chemical reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring could potentially participate in reactions such as nucleophilic substitution or electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the presence of polar and nonpolar regions in the molecule. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Antioxidant Studies This compound has been utilized in the synthesis of novel chemical structures, often incorporating benzothiazole or related moieties. These synthesized compounds are primarily studied for their antioxidant activities. For example, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and evaluated their antioxidant activities, noting moderate to significant radical scavenging activity in most compounds (Ahmad et al., 2012).

Antineoplastic Potential and Liver Toxicity Studies Thiazole derivatives, including structures similar to the compound , have been shown to exert toxic effects on cancer cells in vitro, suggesting potential antineoplastic properties. Shalai et al. (2021) studied the effects of newly synthesized thiazole derivatives on pro- and antioxidant processes in liver homogenates of healthy and tumor-bearing mice, finding that these compounds did not cause severe liver toxicity (Shalai et al., 2021).

Antibacterial Applications Some derivatives of thiazole, similar to the compound , have been explored for their antibacterial properties. Palkar et al. (2017) designed and synthesized analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide and found that two compounds in the series exhibited promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Heterocyclic Derivatives Synthesis The compound and its derivatives are frequently used in the synthesis of various heterocyclic compounds, which have diverse applications in medicinal and organic chemistry. For example, Guleli et al. (2019) described a method for synthesizing substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives, showcasing the versatility of similar compounds in chemical synthesis (Guleli et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve binding to a specific biological target, such as a protein or enzyme, and modulating its activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through experimental testing .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. For example, if it were found to have medicinal properties, it could be further developed and optimized as a drug candidate .

Properties

IUPAC Name

2,4-dimethyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-4-5-21-11-6-12-13(24-9-23-12)7-14(11)25-17(21)19-16(22)15-10(2)8-18-20(15)3/h1,6-8H,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUWVAGOPHRADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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